Boc-NH-Tri-(carbonylethoxymethyl)-methane
Description
Nuclear Magnetic Resonance (NMR)
While experimental $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR data are not publicly available, predicted shifts align with analogous Boc-protected compounds:
Fourier-Transform Infrared (FT-IR)
Key absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
No characteristic absorption above 220 nm is expected, consistent with the absence of conjugated π systems.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound would likely exhibit the following fragmentation pathways:
- Loss of tert-butyl group : $$ [\text{M} - 57]^+ $$ (57 Da corresponds to $$ \text{C}4\text{H}9 $$).
- Cleavage of ester bonds : Fragments at m/z 231 (propionic acid chain) and m/z 206 (Boc-amine segment).
- Decarboxylation : Peaks corresponding to $$ [\text{M} - 44]^+ $$ (loss of CO$$_2$$).
Properties
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO11/c1-17(2,3)30-16(26)19-18(10-27-7-4-13(20)21,11-28-8-5-14(22)23)12-29-9-6-15(24)25/h4-12H2,1-3H3,(H,19,26)(H,20,21)(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKLKLCVCUKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid is a complex organic molecule with potential applications in biochemical research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid is . The compound features a tert-butoxycarbonyl (Boc) group that is commonly used in organic synthesis to protect amino groups during chemical reactions.
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Amino, Carboxylic Acid, Ether |
| Protective Group | Tert-butoxycarbonyl (Boc) |
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The Boc group allows for the protection of the amino group, facilitating the synthesis of peptides and other biomolecules without interference from reactive amines. This is crucial for maintaining cellular processes such as signaling pathways and gene expression.
Cellular Effects
The compound has demonstrated effects on cellular processes including:
- Enzyme Interactions : It acts as a substrate in various enzymatic reactions due to its structural analogies with natural amino acids.
- Peptide Synthesis : The Boc-protected amine can be incorporated into peptide chains, enhancing stability against proteolytic degradation.
- Potential Therapeutic Applications : Research suggests that derivatives of this compound may serve as precursors in drug development, particularly in targeting specific proteins involved in disease mechanisms.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Stability and Degradation : The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, allowing for controlled release of the active amine .
- Biochemical Applications : The compound has been utilized in peptide synthesis protocols, demonstrating improved yields and stability compared to unprotected amino acids .
- Pharmacological Potential : Its structural features suggest potential as a drug candidate targeting specific enzymes or receptors involved in metabolic pathways .
Study 1: Peptide Synthesis Enhancement
A study investigated the use of 3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid in synthesizing peptides. Results indicated that the Boc group significantly improved the yield and purity of synthesized peptides compared to traditional methods without protective groups.
Study 2: Drug Development Applications
Another research effort focused on incorporating this compound into drug formulations aimed at enzyme inhibition. The findings suggested that the protected amino acid derivatives could effectively inhibit target enzymes involved in cancer metabolism, showcasing their therapeutic potential .
Scientific Research Applications
The compound 3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, drug formulation, and biochemical studies.
Medicinal Chemistry
The compound's structure allows it to function as a building block in the synthesis of bioactive molecules. The Boc group can be selectively removed under mild acidic conditions, facilitating the creation of amino acids and peptides that are crucial in drug development.
Case Study: Peptide Synthesis
Researchers have utilized compounds similar to 3,3'-((2-((tert-Butoxycarbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid for synthesizing cyclic peptides that exhibit enhanced stability and bioactivity compared to linear counterparts. This application is particularly relevant in developing therapeutics for cancer and metabolic disorders.
Drug Formulation
The compound's ability to form stable complexes with various pharmaceutical agents enhances its utility in drug formulation. Its amphiphilic nature allows it to improve the solubility and bioavailability of poorly soluble drugs.
Example: Solubility Enhancement
Studies have shown that incorporating this compound into drug formulations can significantly increase the solubility of hydrophobic drugs, leading to improved therapeutic efficacy. This is particularly beneficial in the formulation of oral medications where bioavailability is a critical factor.
Biochemical Studies
In biochemical research, this compound serves as a useful reagent for studying enzyme mechanisms and interactions. Its reactive functional groups allow it to participate in various biochemical assays.
Application: Enzyme Inhibition Studies
Researchers have employed derivatives of this compound to investigate enzyme inhibition pathways. For instance, it has been shown to inhibit certain proteases, which are vital targets in developing treatments for viral infections and cancer.
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Peptide synthesis |
| Drug Formulation | Solubility enhancement |
| Biochemical Studies | Enzyme inhibition studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3,3'-((2-(((Benzyloxy)carbonyl)amino)-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic Acid
- Molecular Formula: C21H29NO11 (identical to the target compound) .
- Key Difference : Replaces the Boc group with a benzyloxycarbonyl (Z) group.
- Impact: The Z group is cleaved under hydrogenolysis, whereas Boc is removed under acidic conditions (e.g., TFA).
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic Acid
- Molecular Formula: C14H17F2NO4 (MW: 301.29 g/mol) .
- Key Difference : Features a fluorinated phenylalanine backbone.
- Impact :
Physicochemical Properties
Preparation Methods
Protection of the Amine Group
The synthesis begins with the protection of the primary amine in tris(hydroxymethyl)aminomethane (TRIS) or a analogous triol-containing amine:
Conditions :
Etherification with Propionic Acid Derivatives
The three hydroxyl groups are converted to ethers using 2-(tert-butoxycarbonyl)ethyl bromide or tosylate:
Key Variables :
Deprotection of tert-Butyl Esters
The tert-butyl esters are hydrolyzed to carboxylic acids under acidic conditions:
Optimized Conditions :
-
Acid : 4 M HCl in dioxane or trifluoroacetic acid (TFA).
-
Time : 2–4 hours at room temperature.
-
Workup : Neutralization with aqueous NaHCO₃ and lyophilization.
Alternative Pathways and Modifications
Mitsunobu Etherification
For sterically hindered hydroxyl groups, Mitsunobu conditions may enhance ether formation:
Advantages :
Limitations :
-
Costlier reagents (diethyl azodicarboxylate, triphenylphosphine).
-
Requires rigorous purification to remove byproducts.
Solid-Phase Synthesis
Fragment coupling on resin-bound intermediates enables scalable production:
-
Immobilize TRIS derivative on Wang resin via hydroxyl group.
-
Perform sequential etherification and deprotection steps.
Benefits :
-
Simplified purification via filtration.
-
Automated synthesizers enable high-throughput production.
Analytical Characterization
Critical quality control metrics for the final product:
Challenges and Optimization Strategies
Byproduct Formation
Low Solubility
-
Issue : Precipitation during tert-butyl deprotection.
-
Mitigation : Use co-solvents (e.g., DMF:H₂O 4:1) to maintain homogeneity.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Cost Drivers | Boc anhydride, DEAD | Solvent recovery, catalyst recycling |
| Green Chemistry | Substitute DMF with 2-MeTHF | Catalytic Mitsunobu with ZnEt₂ |
Q & A
Q. How can research on this compound be integrated into broader theoretical frameworks?
- Methodological Answer: Align synthesis and reactivity studies with transition-state theory or Hammond’s postulate. For example, correlate Boc-group stabilization effects with Hammett σ constants in linear free-energy relationships (LFERs). Publish datasets in FAIR-compliant repositories to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
